(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile
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Overview
Description
“(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 1310379-47-5 . It has a molecular weight of 214.06 . It is usually in the form of a powder .
Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 214.06 . It is typically stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Bioevaluation of Pyrazole Derivatives
Pyrazoles represent a crucial class of heterocyclic compounds with widespread applications in agrochemical and pharmaceutical industries due to their diverse biological activities. A review by Sheetal et al. (2018) emphasizes advancements in synthetic strategies and the biological activities observed in pyrazole derivatives. These compounds have been synthesized under various conditions, including microwave irradiation, and evaluated for properties such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).
Pyrazoline Heterocycles in Medicinal Chemistry
Dar and Shamsuzzaman (2015) provide a concise review on the synthesis of pyrazole heterocycles, underscoring their importance in medicinal chemistry. Pyrazole derivatives exhibit a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. This review highlights the methodologies employed in synthesizing these compounds and their potential as pharmacophores in drug development (Dar & Shamsuzzaman, 2015).
Applications in Therapeutic Agents
Research on pyrazoline derivatives has identified them as promising candidates for therapeutic applications. Shaaban et al. (2012) discuss the therapeutic applications of pyrazoline derivatives, covering a wide range of pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This review provides an extensive overview of the patent literature related to the therapeutic applications of pyrazolines, highlighting their significance in pharmaceutical research and development (Shaaban et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-(4-bromo-1-ethylpyrazol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c1-2-11-5-6(8)7(10-11)3-4-9/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVCTKIRFCKVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CC#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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